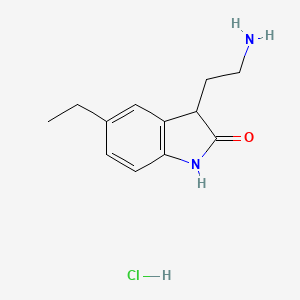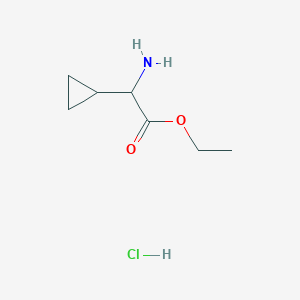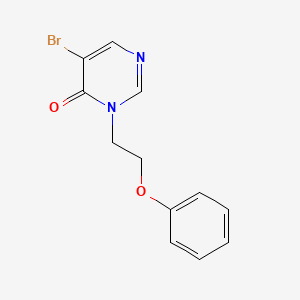
5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one
説明
5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one (5-BPDE) is an organic compound belonging to the dihydropyrimidinone family. It is a white solid compound of molecular weight 206.08 g/mol, and it has a melting point of 166-168°C. 5-BPDE has been widely studied in recent years due to its potential applications in the fields of medicine and biochemistry.
科学的研究の応用
Synthesis of Nucleoside Analogues
The compound 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one can serve as a precursor in the synthesis of nucleoside analogues, offering a pathway to diverse biologically active molecules. For instance, the transformation of 5-bromo-2,4-di-t-butoxypyrimidine into pyrimidin-5-yl-lithium, followed by coupling to di-O-benzylideneribose, leads to the formation of pseudouridine analogues, showcasing the utility of brominated pyrimidines in nucleoside synthesis (Brown, Burdon, & Slatcher, 1968).
Antiviral Applications
Substituted pyrimidines, including those derived from brominated precursors, have shown potential in antiviral research. The creation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrates significant antiretroviral activity, highlighting the compound's relevance in developing treatments against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Inhibition of Enzymatic Activity
Research on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from brominated precursors, has shown these compounds to inhibit enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase. This suggests a potential application in developing therapeutic agents targeting specific metabolic pathways (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Biochemical and Biological Properties
The study of brominated pyrimidines like 5-bromotubercidin (BrTu) has revealed their ability to interfere with various cellular processes, including inhibiting DNA-dependent RNA synthesis and having selective effects on viral RNA synthesis. This provides insight into the compound's potential for therapeutic use and as a metabolic probe for studying cell-virus relationships (Brdar & Reich, 2008).
Analgesic and Anti-pyretic Activities
Novel pyrimidine derivatives of the coumarin moiety, synthesized from brominated compounds, have shown significant analgesic and anti-pyretic activities. This indicates the potential of brominated pyrimidine derivatives in developing new pain and fever management drugs (Keri, Hosamani, Shingalapur, & Hugar, 2010).
特性
IUPAC Name |
5-bromo-3-(2-phenoxyethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-8-14-9-15(12(11)16)6-7-17-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOTXJNWNSQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



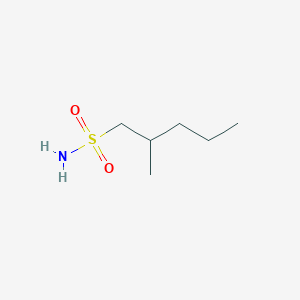
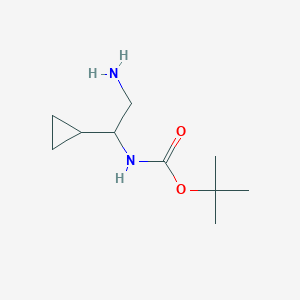
![N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide](/img/structure/B1527880.png)
![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)
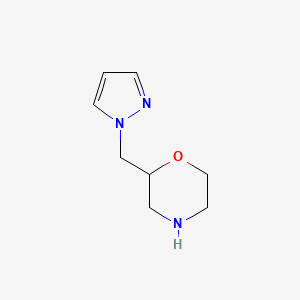
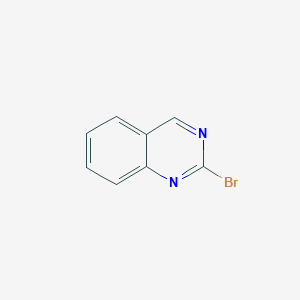
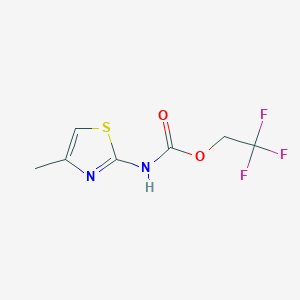
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)
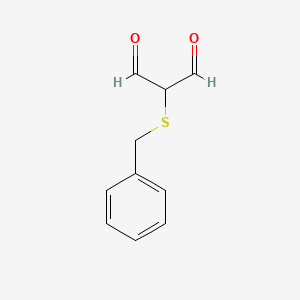
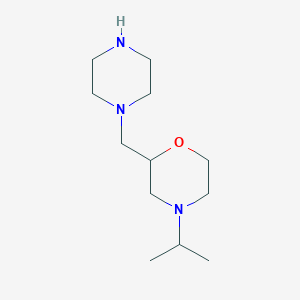
![9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B1527892.png)

